molecular formula C13H17ClFN3O B12224714 2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride

2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride

Cat. No.: B12224714
M. Wt: 285.74 g/mol
InChI Key: MQTHUYXVTFCMCX-UHFFFAOYSA-N
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Description

2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluoroethyl group attached to a pyrazole ring, which is further connected to a phenol group through a methylamino linkage. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The fluoroethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the methylamino linkage. The final step involves the attachment of the phenol group and the conversion to the hydrochloride salt to enhance solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups in place of the fluoroethyl group.

Scientific Research Applications

2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can modulate the compound’s overall activity. The phenol group may also play a role in the compound’s reactivity and interaction with biological molecules.

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c14-6-8-17-7-5-12(16-17)10-15-9-11-3-1-2-4-13(11)18;/h1-5,7,15,18H,6,8-10H2;1H

InChI Key

MQTHUYXVTFCMCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=NN(C=C2)CCF)O.Cl

Origin of Product

United States

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